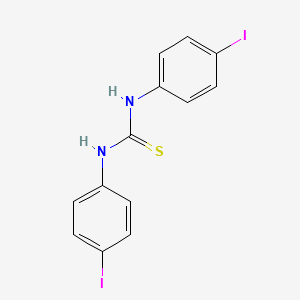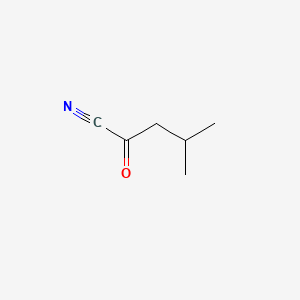
1,3-Bis(4-iodophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-iodophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-iodophenyl groups attached to the nitrogen atoms, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-iodophenyl)thiourea can be synthesized through the reaction of 4-iodoaniline with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an appropriate amine. The general synthetic route involves the following steps:
Formation of Isothiocyanate Intermediate: 4-iodoaniline reacts with carbon disulfide in the presence of a base such as potassium hydroxide (KOH) to form 4-iodophenyl isothiocyanate.
Reaction with Amine: The isothiocyanate intermediate is then reacted with an amine, such as aniline, to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The purification process may involve techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The thiourea core can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation, while reducing agents such as sodium borohydride (NaBH₄) are used for reduction.
Complexation Reactions: Metal salts such as copper(II) sulfate (CuSO₄) or nickel(II) chloride (NiCl₂) are used for complexation reactions.
Major Products Formed
Substitution Reactions: Substituted thiourea derivatives with various functional groups.
Oxidation and Reduction: Sulfonyl and thiol derivatives.
Complexation Reactions:
Aplicaciones Científicas De Investigación
1,3-Bis(4-iodophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various substituted thiourea derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and metal complexes for catalysis.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-iodophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-aminophenyl)thiourea: Similar structure but with amino groups instead of iodine atoms.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of iodine atoms.
1,3-Bis(4-bromophenyl)thiourea: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,3-Bis(4-iodophenyl)thiourea is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The iodine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogen atoms.
Propiedades
Número CAS |
2059-77-0 |
|---|---|
Fórmula molecular |
C13H10I2N2S |
Peso molecular |
480.11 g/mol |
Nombre IUPAC |
1,3-bis(4-iodophenyl)thiourea |
InChI |
InChI=1S/C13H10I2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |
Clave InChI |
PIGTZXNNGMZPBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)


![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)


![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
